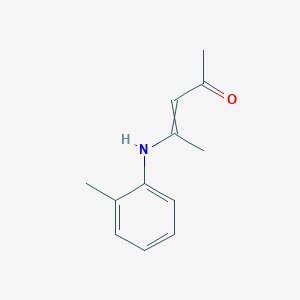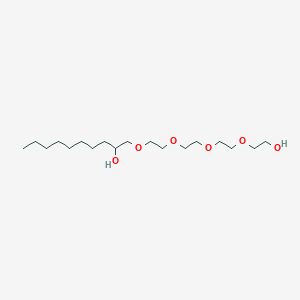
3,6,9,12-Tetraoxadocosane-1,14-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6,9,12-Tetraoxadocosane-1,14-diol is an organic compound with the molecular formula C20H42O6. This compound is part of the polyether family, characterized by multiple ether groups in its structure. It is also known for its high solubility in water and other polar solvents, making it useful in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxadocosane-1,14-diol typically involves the reaction of ethylene oxide with a diol precursor. The process can be carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Commonly, catalysts such as potassium hydroxide or sodium hydroxide are used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
化学反応の分析
Types of Reactions
3,6,9,12-Tetraoxadocosane-1,14-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Halides or amines.
科学的研究の応用
3,6,9,12-Tetraoxadocosane-1,14-diol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the study of membrane proteins and as a stabilizer for certain biological samples.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and biocompatibility.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
作用機序
The mechanism of action of 3,6,9,12-Tetraoxadocosane-1,14-diol involves its interaction with various molecular targets. The compound’s ether groups allow it to form hydrogen bonds with other molecules, influencing their stability and reactivity. In biological systems, it can interact with membrane proteins, altering their function and activity.
類似化合物との比較
Similar Compounds
3,6,9,12-Tetraoxatetradecane-1,14-diol: A shorter chain polyether with similar solubility and reactivity.
3,6,9,12,15,18-Hexaoxaicosane: A longer chain polyether with additional ether groups, offering different solubility and reactivity profiles.
Uniqueness
3,6,9,12-Tetraoxadocosane-1,14-diol is unique due to its specific chain length and the presence of multiple ether groups, which provide a balance between solubility and reactivity. This makes it particularly useful in applications requiring both properties, such as in drug delivery and polymer production.
特性
CAS番号 |
75506-80-8 |
|---|---|
分子式 |
C18H38O6 |
分子量 |
350.5 g/mol |
IUPAC名 |
1-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]decan-2-ol |
InChI |
InChI=1S/C18H38O6/c1-2-3-4-5-6-7-8-18(20)17-24-16-15-23-14-13-22-12-11-21-10-9-19/h18-20H,2-17H2,1H3 |
InChIキー |
XUFYXCCCWQNKSB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(COCCOCCOCCOCCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


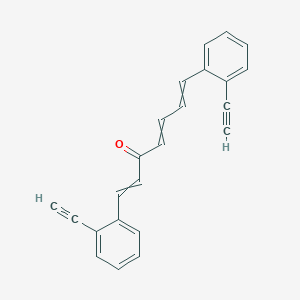
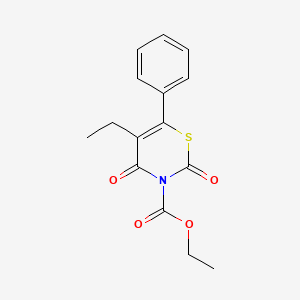
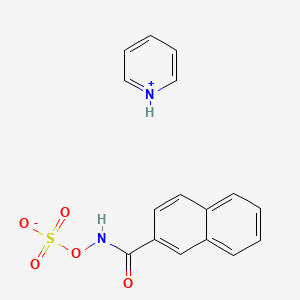
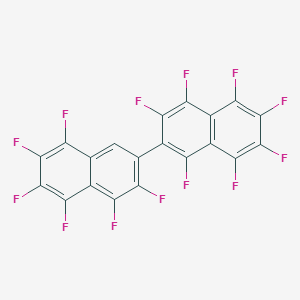
![1-([1,1'-Biphenyl]-4-yl)-2-chloropropan-1-one](/img/structure/B14450906.png)
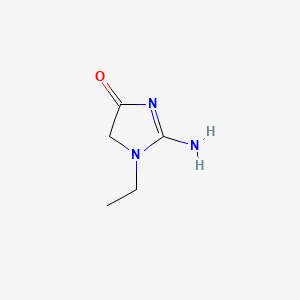

![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[(3-amino-2-hydroxypropyl)carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14450921.png)

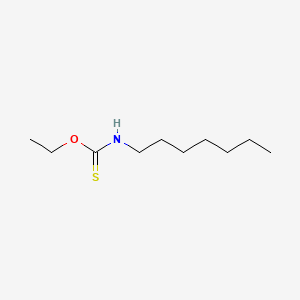
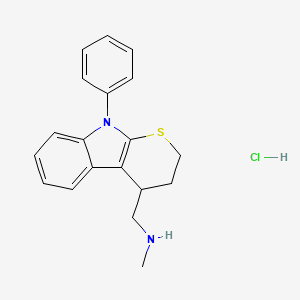
![2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline](/img/structure/B14450943.png)
![6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde](/img/structure/B14450963.png)
